molecular formula C17H20N4O3 B2517697 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903324-48-0

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2517697
CAS No.: 1903324-48-0
M. Wt: 328.372
InChI Key: KMWMFJPHQPYRKA-UHFFFAOYSA-N
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Description

2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Novel aza-pseudopeptides, including compounds with structural similarities to the one , have been synthesized and characterized, showing potential as efficient corrosion inhibitors for mild steel in acidic environments. This indicates the compound's relevance in materials science and corrosion protection research (Chadli et al., 2017).
  • Research on pyrimidine-phthalimide derivatives designed as donor–π–acceptor chromophores for photophysical properties and pH-sensing applications demonstrates the compound's potential in the development of novel colorimetric sensors and logic gates, highlighting its relevance in materials chemistry and sensor technology (Yan et al., 2017).

Biochemical and Pharmacological Studies

  • Investigations into carbonic anhydrase inhibitors have led to the synthesis of novel derivatives, including structurally related compounds, showing significant inhibitory effects against human carbonic anhydrase isoenzymes. This suggests potential applications in designing new therapeutic agents for conditions where inhibition of carbonic anhydrase is beneficial (Kocyigit et al., 2016).
  • The Rh(III)-catalyzed dehydrogenative annulation and spirocyclization of indoles with maleimides, leading to compounds with a structural framework similar to the queried chemical, indicate potential in synthesizing complex heterocyclic structures. Such methodologies can be pivotal in drug discovery and the synthesis of natural product analogues (Shinde et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that the structure of the compound includes a 1,3-dimethyl-1h-pyrazole moiety, which is known to exhibit tautomerism . This phenomenon may influence the compound’s reactivity and its interaction with its targets, leading to changes in the biological system.

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also interact with and influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with similar compounds , it is likely that this compound could have diverse molecular and cellular effects.

Properties

IUPAC Name

2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-10-7-14(19(2)18-10)17(24)20-8-11(9-20)21-15(22)12-5-3-4-6-13(12)16(21)23/h3-4,7,11-13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWMFJPHQPYRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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